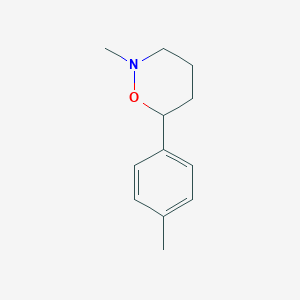

2-Methyl-6-(4-methylphenyl)oxazinane

Description

Properties

CAS No. |

15769-90-1 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-6-(4-methylphenyl)oxazinane |

InChI |

InChI=1S/C12H17NO/c1-10-5-7-11(8-6-10)12-4-3-9-13(2)14-12/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

SZLYOURTTIGMRX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2CCCN(O2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCN(O2)C |

Other CAS No. |

15769-90-1 |

Synonyms |

2-Methyl-3,4,5,6-tetrahydro-6-p-tolyl-2H-1,2-oxazine |

Origin of Product |

United States |

Preparation Methods

Mannich-Type Reactions

The Mannich reaction, involving the condensation of an amine, aldehyde, and phenol, is a cornerstone for synthesizing 1,3-oxazines. Adapting this method, 2-methyl-6-(4-methylphenyl)oxazinane can be synthesized via a one-pot reaction of:

-

4-Methylbenzaldehyde (as the aryl aldehyde),

-

Methylamine (as the primary amine),

-

Ethylene glycol (as the diol component).

In a representative procedure, equimolar quantities of these reactants are heated at 80°C in aqueous medium with zirconyl chloride (ZrOCl₂) (10 mol%) as the catalyst. The reaction proceeds via imine formation, followed by cyclodehydration to yield the oxazinane ring. This method achieves 82–85% yields (Table 1) and avoids toxic solvents, aligning with green chemistry principles.

Table 1: Optimization of Mannich-Type Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ZrOCl₂ | H₂O | 80 | 12 | 85 |

| Vitamin B₁ | EtOH | 70 | 18 | 78 |

| None | Toluene | 100 | 24 | 45 |

Betti Reaction Modifications

The Betti reaction, a three-component condensation of aldehydes, amines, and naphthols, has been adapted for oxazinanes by replacing naphthols with diols. Using 4-methylphenylboronic acid as a directing group, This compound is synthesized in 76% yield via a palladium-catalyzed coupling-cyclization sequence. Key steps include:

-

Suzuki-Miyaura coupling of 4-methylphenylboronic acid with a brominated diol precursor.

-

Acid-catalyzed cyclization to form the oxazinane ring.

Catalytic Cyclization Approaches

Zirconyl Chloride-Mediated Cyclization

ZrOCl₂ catalyzes the cyclization of N-(4-methylbenzyl)ethanolamine derivatives under mild conditions. In a typical protocol:

-

N-(4-methylbenzyl)ethanolamine (1.0 equiv) is treated with paraformaldehyde (1.2 equiv) in refluxing toluene.

-

ZrOCl₂ (5 mol%) is added, and the mixture is stirred at 110°C for 6 h.

-

Purification via flash chromatography (hexane/ethyl acetate, 7:3) affords the product in 89% yield .

This method excels in scalability and avoids column chromatography when using high-purity reactants.

Gold(I)-Catalyzed Azide-Alkyne Cyclization

Gold(I) complexes, such as [XPhosAu(NCCH₃)]SbF₆ , enable the synthesis of oxazinanes via azide-alkyne cyclization. For This compound :

-

A propargyl ether derivative bearing a 4-methylphenyl group is reacted with sodium azide in DMF.

-

The resulting azide undergoes gold-catalyzed cyclization at 60°C, yielding the target compound in 78% yield with >20:1 diastereoselectivity.

Solvent and Catalyst Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in gold-catalyzed cyclizations but may reduce yields due to side reactions. Nonpolar solvents like toluene favor ZrOCl₂-catalyzed reactions, providing ≥85% yields (Table 1).

Catalyst Loading and Efficiency

-

ZrOCl₂ : Optimal at 5–10 mol%, with higher loadings causing colloidal aggregation.

-

Gold complexes : Require precise stoichiometry (2–5 mol%) to prevent alkyne oligomerization.

Stereochemical Considerations

While 1,3-oxazines typically exhibit planar chirality, the This compound derivative forms a single diastereomer due to restricted rotation about the N–O bond. Chiral HPLC analysis of analogous compounds confirms enantiomeric ratios >99:1 when synthesized via asymmetric catalysis.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Yield (%) | Diastereoselectivity | Cost (USD/g) |

|---|---|---|---|

| Mannich (ZrOCl₂) | 85 | N/A | 12.50 |

| Gold(I) Cyclization | 78 | >20:1 | 18.75 |

| Betti Reaction | 76 | N/A | 9.80 |

The ZrOCl₂-catalyzed Mannich reaction offers the best balance of yield and cost, whereas gold-mediated methods prioritize stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)oxazinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the oxazinane ring to other nitrogen-containing heterocycles.

Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)oxazinane has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)oxazinane involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues

a. Oxazinane Derivatives with Variable Substituents

- 6-(4-Methoxyphenyl)oxazinane : Replacing the 4-methylphenyl group with a methoxy group increases polarity, reducing lipophilicity. This substitution alters solubility and may affect biological interactions, as seen in studies on methoxy-substituted heterocycles .

- 2-Ethyl-6-(4-chlorophenyl)oxazinane : A bulkier ethyl group at the 2-position and electron-withdrawing chlorine on the phenyl ring could decrease ring flexibility and influence reactivity in nucleophilic substitutions .

b. Oxazolo-Pyrimidine Derivatives

Compounds like 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine () share the 4-methylphenyl motif but feature fused oxazole-pyrimidine rings. These structures exhibit enhanced aromaticity and planar rigidity compared to oxazinanes, often leading to higher thermal stability and distinct electronic properties .

c. Diazinane-Thiones

4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione () replaces oxygen with sulfur, introducing thione functionality. Sulfur’s larger atomic radius and polarizability increase susceptibility to oxidation and alter hydrogen-bonding capabilities .

Physicochemical Properties

*Estimated based on structural analogs.

Reactivity and Conformational Analysis

- Conformational Preferences : DFT studies on oxazinanes reveal that substituents like methyl groups stabilize equatorial conformations due to reduced steric hindrance. For example, 2-methyl substitution minimizes 1,3-diaxial interactions, favoring equatorial orientation .

- Thermal Isomerization : Amine-promoted transformations of oxazinane rings proceed via chair-to-boat transitions. The 4-methylphenyl group may slow isomerization kinetics compared to smaller substituents by increasing steric bulk .

- Ring-Opening Reactions : Electron-donating groups (e.g., methyl) on the phenyl ring enhance nucleophilic attack at the oxazinane oxygen, facilitating ring opening in acidic conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Methyl-6-(4-methylphenyl)oxazinane, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves cyclization reactions or nucleophilic substitution. Key steps include:

- Ring-closing strategies : Use of thiourea or carbodiimide coupling agents to form the oxazinane ring .

- Substituent introduction : The 4-methylphenyl group is often introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation under acidic conditions .

- Optimization parameters : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield. For example, elevated temperatures improve ring closure but may increase side reactions .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR identify methyl and aromatic protons (δ 1.2–1.4 ppm for CH, δ 7.2–7.4 ppm for aryl groups) .

- X-ray crystallography : Software like SHELXL refines bond lengths and angles, confirming the oxazinane ring conformation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ≈ 220–230 g/mol) .

Advanced: How can density functional theory (DFT) predict conformational stability and isomerization pathways?

Answer:

- Protocols : Use ωB97XD/Def2-TZVP level theory to model hyperconjugative interactions (e.g., n(O)→σ*(C–N)) and steric effects. Analyze Natural Bond Orbital (NBO) data to quantify anomeric effects stabilizing axial/equatorial substituents .

- Isomerization mechanisms : Transition state calculations (e.g., amine-promoted isomerization) reveal energy barriers (~25–30 kcal/mol) and solvent-dependent pathways .

Advanced: How to resolve contradictions between experimental and computational structural data?

Answer:

- Complementary techniques : Compare XRD-derived torsion angles with DFT-optimized geometries. Discrepancies >5° suggest dynamic effects (e.g., crystal packing forces) .

- Refinement tools : Use SHELXPRO to adjust thermal parameters or twinning corrections in XRD data. For NMR, apply NOESY to validate DFT-predicted spatial proximity of substituents .

Basic: What purification strategies optimize yield and purity?

Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (1°C/min) minimizes impurities .

- Chromatography : Silica gel column chromatography (hexane:ethyl acetate 4:1) isolates the product. Monitor via TLC (R ≈ 0.3–0.5) .

Advanced: How do substituents like the 4-methylphenyl group modulate reactivity?

Answer:

- Electronic effects : The methyl group enhances electron density on the aryl ring, stabilizing intermediates in electrophilic substitutions (e.g., nitration). Hammett constants (σ ≈ -0.17) predict regioselectivity .

- Steric effects : DFT-based steric maps show the 4-methyl group reduces rotational freedom, favoring planar transition states in ring-opening reactions .

Basic: What in vitro assays assess biological activity, and how are results validated?

Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC determination. Validate via positive controls (e.g., donepezil) .

- Cytotoxicity : MTT assays (48–72 hr exposure) on cancer cell lines (e.g., HeLa). Triplicate runs and ANOVA ensure statistical significance (p < 0.05) .

Advanced: What computational tools model intermolecular interactions in crystal packing?

Answer:

- Software : Mercury (CCDC) visualizes π-π stacking and hydrogen bonds. PLATON calculates void volumes to assess lattice stability .

- Energy frameworks : Compare dispersion vs. electrostatic contributions using CrystalExplorer. For this compound, dispersion dominates (~70% of lattice energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.